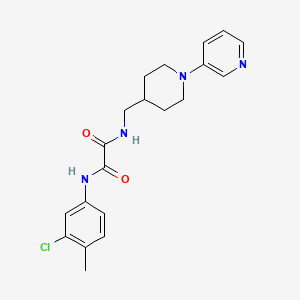

N1-(3-chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(3-Chloro-4-methylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-chloro-4-methylphenyl group on one amide nitrogen and a (1-(pyridin-3-yl)piperidin-4-yl)methyl substituent on the other. Its design incorporates a pyridinyl-piperidine moiety, which may enhance solubility and binding affinity to biological targets due to the aromatic pyridine ring and the piperidine scaffold’s conformational flexibility .

Properties

IUPAC Name |

N'-(3-chloro-4-methylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O2/c1-14-4-5-16(11-18(14)21)24-20(27)19(26)23-12-15-6-9-25(10-7-15)17-3-2-8-22-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQSWBYXNMHVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications. Below is a comparative analysis of structurally related analogs, grouped by functional and structural similarities:

Antiviral Oxalamides (HIV Entry Inhibitors)

Compounds from share the N1-(4-chlorophenyl)oxalamide core but differ in substituents on the second nitrogen:

- Compound 13: Features a thiazole-piperidine-acetyl group. Exhibits moderate yield (36%) and high HPLC purity (90%). LC-MS: m/z 479.12 (M+H+). Notably, the thiazole ring may enhance antiviral activity by mimicking peptide motifs critical for HIV entry inhibition .

- Compound 15: Contains a pyrrolidine-thiazole-ethanol group. Higher yield (53%) and HPLC purity (95%) suggest improved synthetic efficiency. LC-MS: m/z 423.27 (M+H+) .

Key Structural Insights :

- The 4-chlorophenyl group is conserved, likely essential for target engagement.

- Thiazole and pyrrolidine moieties influence solubility and stereochemical complexity (e.g., compound 14 is a 1:1 diastereomer mixture).

Cytochrome P450 4F11/SCD1 Inhibitors

- Compound 29 (N1-(3-Chloro-4-methylphenyl)-N2-(4-methoxyphenethyl)-oxalamide) : Shares the 3-chloro-4-methylphenyl group with the target compound but substitutes the pyridinyl-piperidine group with a 4-methoxyphenethyl chain.

Comparison :

- The pyridinyl-piperidine group in the target compound may confer stronger basicity and improved blood-brain barrier penetration compared to compound 29’s phenethyl chain.

Umami Flavor Compounds

Key Difference :

- Flavor-oriented oxalamides prioritize aromatic methoxy/benzyl groups, whereas the target compound’s chloro-methylphenyl and pyridinyl-piperidine groups suggest a pharmacological focus.

Metabolic Stability

Critical Insights

- Structural-Activity Relationships :

- The 3-chloro-4-methylphenyl group (common in compounds 29 and the target) may enhance hydrophobic interactions in enzyme binding.

- Pyridine-containing substituents (e.g., in S336 and the target compound) improve solubility and metabolic stability compared to purely aliphatic chains.

- Synthetic Challenges :

- Application Divergence: Minor structural changes drastically shift functionality (e.g., antiviral vs. flavor agents), underscoring the oxalamide scaffold’s versatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.